molecular formula C16H19FN4O4S B11272419 ethyl 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11272419
M. Wt: 382.4 g/mol
InChI Key: LVZKNEUORBNVNA-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a sulfonyl-linked 4-fluorophenylpiperazine moiety and an ethyl carboxylate group. The 4-fluorophenyl group on the piperazine ring is a common pharmacophore in bioactive molecules, often contributing to metabolic stability and target affinity .

Properties

Molecular Formula

C16H19FN4O4S

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C16H19FN4O4S/c1-2-25-16(22)14-11-18-19-15(14)26(23,24)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,19)

InChI Key

LVZKNEUORBNVNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

a. Cyclization of 1,2-diamine derivatives with sulfonium salts: One method involves the cyclization of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, yielding protected piperazines. Subsequent deprotection and intramolecular cyclization lead to piperazinopyrrolidinones .

b. Aza-Michael addition: Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines by reacting protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Chemical Reactions Analysis

Ethyl 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its diverse applications.

Scientific Research Applications

This compound finds utility in:

    Medicine: It may serve as a potential drug candidate due to its pharmacological activity.

    Chemical Research: Researchers explore its reactivity and design new derivatives.

    Industry: It could be used as a building block for other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Biological Activity

Ethyl 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H22N4O5S
  • CAS Number : 20931897

This structure includes a pyrazole ring, a piperazine moiety, and a sulfonyl group, which are crucial for its biological interactions.

This compound exhibits various biological activities through several mechanisms:

  • Receptor Modulation : The piperazine ring is known to interact with neurotransmitter receptors, potentially acting as an antagonist or agonist in different pathways.
  • Inhibition of Enzymatic Activity : The sulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, possibly through the induction of apoptosis in cancer cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Disruption of cell cycle

These results indicate that the compound may be a candidate for further development in cancer therapy.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored in animal models. It showed promising results in modulating serotonin and dopamine pathways:

Study TypeEffect ObservedReference
Behavioral StudiesIncreased locomotor activity
Binding AffinityHigh affinity for serotonin receptors

These findings suggest potential applications in treating neurological disorders such as depression and anxiety.

Case Studies

A notable case study involved a series of experiments assessing the compound's efficacy in animal models of depression. The results indicated significant improvements in behavioral scores compared to control groups, suggesting that this compound may have antidepressant-like effects.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share structural similarities with the target molecule but differ in substituents, linkers, or functional groups:

Compound Name & Structure Key Structural Differences vs. Target Compound Reported Bioactivity (if available) Reference ID
Ethyl 5-amino-1-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxylate Carbonyl (-CO-) linker instead of sulfonyl (-SO₂-) Not explicitly stated; likely impacts binding
Ethyl 5-{4-[4-(2,6-difluoro-4-methoxybenzoyl)piperazin-1-yl]phenyl}-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate Pyridinyl substituent, difluoro-methoxybenzoyl on piperazine No bioactivity data provided
Compound 5g (Benzimidazole derivative with pyrazole and 4-fluorophenylpiperazine) Benzimidazole core instead of pyrazole; ester substitution MIC: 0.112 μM (MTB-H37Rv), 6.12 μM (INHR-MTB)
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Trifluoromethyl substituent; butanone linker Focus on synthetic methodology

Functional Implications of Structural Variations

  • Linker Type : Replacing the sulfonyl group with a carbonyl (as in ) reduces electronegativity and may alter binding kinetics. Sulfonyl groups generally enhance stability and hydrogen-bond acceptor capacity compared to carbonyls.
  • Substituent Effects: The difluoro-methoxybenzoyl group in introduces steric bulk and additional fluorine atoms, which could improve lipophilicity and blood-brain barrier penetration.
  • Core Heterocycle : Compound 5g replaces the pyrazole with a benzimidazole, which is associated with DNA intercalation in antimycobacterial activity. This suggests the pyrazole core in the target compound may prioritize different mechanisms, such as enzyme inhibition.

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